![molecular formula C11H16N2O B2452752 3-(aminomethyl)-N-propylbenzamide CAS No. 926225-15-2](/img/structure/B2452752.png)
3-(aminomethyl)-N-propylbenzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include its spectroscopic properties, like its UV/Vis, IR, and NMR spectra .Scientific Research Applications
- Catalyst : The electron-rich boron atom in AMPBH readily forms complexes with Lewis acids (e.g., amines or carboxylic acids), facilitating catalytic reactions. This property enables efficient heterocyclic compound synthesis .
- Elucidating Function : By binding to proteins and enzymes, AMPBH helps reveal their functions and interactions .
- AMPBH, as an arylboronic acid, participates in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for constructing carbon-carbon bonds in organic synthesis .
- Catalyst : 3-Fluoro-4-hydroxybenzeneboronic acid (a related compound) can be an effective catalyst for amidation and esterification of carboxylic acids. While not identical to AMPBH, this highlights the broader utility of boronic acids in such reactions .
- Researchers have explored functionalized nanoparticles containing phenylboronic acid (similar to AMPBH) for targeted drug delivery .
- For instance, polyphthalamide polymers (PPA) can be synthesized using boronic acids. PPA materials exhibit high melting points and are used in specialized applications .
Compound Synthesis
Protein and Enzyme Investigations
Suzuki-Miyaura Reactions
Amidation and Esterification
Drug Delivery Systems
Materials Science
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h3-5,7H,2,6,8,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZOGUWYAAPRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-propylbenzamide |
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